Uvarigranol B

Description

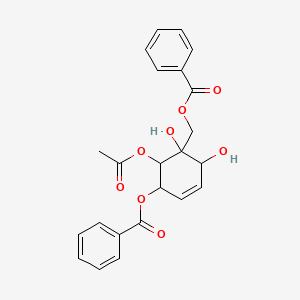

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRADBWXYQLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Uvarigranol B from Uvaria grandiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol B, a polyoxygenated cyclohexene, is a natural product isolated from the plant Uvaria grandiflora. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its isolation and purification, and a summary of its known spectroscopic data. Due to the limited availability of the original discovery literature, this guide synthesizes information from subsequent re-isolations and general phytochemical methods employed for the Uvaria genus. Additionally, this document outlines the known biological activity of this compound and presents a conceptual framework for its potential development in a drug discovery pipeline. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

The genus Uvaria, belonging to the Annonaceae family, is a rich source of diverse secondary metabolites, including a notable class of compounds known as polyoxygenated cyclohexenes. These compounds have garnered significant interest from the scientific community due to their complex chemical structures and promising biological activities. Among these is this compound, a compound that has been isolated from Uvaria grandiflora, a plant traditionally used in folk medicine in Southeast Asia. This guide serves as a technical resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this compound.

Discovery and Re-isolation

(-)-Uvarigranol B was first reported as a novel natural product isolated from the roots of Uvaria grandiflora in the mid-1990s. More recently, in 2024, a study focusing on the phytochemical investigation of the leaves of Uvaria grandiflora led to the re-isolation and characterization of (-)-uvariagrandol B, which is synonymous with this compound[1]. This recent study provides valuable contemporary data on its chemical properties.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The available quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂O₇ | [1] |

| Molecular Weight | 410.42 g/mol | Calculated |

| Appearance | Colorless viscous oil | [1] |

| Optical Rotation [α]D | Not available in recent literature |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (experimental) | m/z (calculated) | Reference |

| HRESITOFMS | [M+H]⁺ | 411.1446 | 411.1438 | [1] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Absorptions / Chemical Shifts |

| IR (Infrared) Spectroscopy | Data not available in recent literature. Expected absorptions for hydroxyl, carbonyl (ester), and aromatic C-H bonds. |

| ¹H NMR Spectroscopy | Detailed chemical shifts and coupling constants are reported in the primary literature but are not fully available in the accessed abstracts. |

| ¹³C NMR Spectroscopy | Detailed chemical shifts are reported in the primary literature but are not fully available in the accessed abstracts. |

Note: The detailed ¹H and ¹³C NMR data are contained within the full-text publications which were not accessible for this review. Researchers are encouraged to consult the primary literature for this specific data.

Experimental Protocols

The following protocols are based on generalized methods for the isolation of polyoxygenated cyclohexenes from Uvaria species, as detailed protocols for this compound were not available in the reviewed literature.

Plant Material Collection and Preparation

-

Collect fresh leaves of Uvaria grandiflora.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material with a suitable solvent system, such as a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool fractions containing compounds of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activity

Recent studies have begun to explore the biological activities of this compound.

Table 4: Known Biological Activity of this compound

| Activity | Assay | Result (IC₅₀) | Reference |

| α-Glucosidase Inhibition | in vitro enzymatic assay | 99.9 μM (weak activity) | [1] |

At present, there is no published research detailing the specific signaling pathways modulated by this compound. The observed weak α-glucosidase inhibitory activity suggests a potential, albeit modest, role in carbohydrate metabolism modulation. Further research is required to elucidate its mechanism of action and explore other potential biological targets.

Conceptual Drug Discovery and Development Pathway

Given its status as a novel natural product with initial biological activity data, this compound can be considered a starting point for a drug discovery program. The following diagram outlines a hypothetical pathway for its development.

Conclusion

This compound represents an interesting natural product from Uvaria grandiflora with a defined chemical structure. While its biological activities are still under preliminary investigation, the available data provides a foundation for further research. This technical guide offers a consolidated resource for scientists to build upon, from the fundamental aspects of its isolation to the conceptual stages of its potential therapeutic development. The detailed, albeit generalized, protocols and structured data presentation are intended to support and stimulate future investigations into this and other related polyoxygenated cyclohexenes. Further studies are warranted to fully elucidate the NMR spectral data, explore a wider range of biological activities, and identify the molecular targets and signaling pathways of this compound.

References

The Rising Therapeutic Potential of Polyoxygenated Cyclohexenes from Annonaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Annonaceae family, a diverse group of flowering plants found predominantly in tropical regions, has long been a fertile ground for the discovery of novel bioactive compounds. Among these, polyoxygenated cyclohexenes have emerged as a class of natural products with significant therapeutic potential. This in-depth technical guide synthesizes the current knowledge on the biological activities of these compounds, providing a comprehensive resource for researchers and professionals in drug development. This document details their cytotoxic, anti-inflammatory, and anti-diabetic properties, outlines the experimental protocols for their evaluation, and visualizes key molecular pathways and experimental workflows.

Quantitative Bioactivity Data

The biological activities of polyoxygenated cyclohexenes from Annonaceae have been quantified in numerous studies. The following tables summarize the key findings for cytotoxicity, anti-inflammatory, and α-glucosidase inhibitory activities, providing a comparative overview of the potency of these compounds.

Cytotoxic Activity

Polyoxygenated cyclohexenes have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented in Table 1.

Table 1: Cytotoxic Activity of Polyoxygenated Cyclohexenes from Annonaceae

| Compound | Plant Source (Genus) | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-Zeylenol | Uvaria grandiflora | MDA-MB-231 (Breast) | 54 ± 10 | [1] |

| HepG2 (Liver) | > 80 | [1] | ||

| (+)-Grandifloracin | Uvaria grandiflora | SW480 (Colon) | 154.9 | [2] |

| K562 (Leukemia) | 60.9 | [2] | ||

| Cherrevenone | Uvaria cherrevensis | Multiple | 1.04 - 10.09 | [3] |

| Cherrevenone | Uvaria dulcis | Multiple | 3.3 - 11.8 | [4] |

| Uvaribonol derivative 2a | Uvaria boniana | KB (Nasopharyngeal) | < 1 µg/mL | [5] |

| Bel7402 (Liver) | < 1 µg/mL | [5] | ||

| HCT-8 (Colon) | < 0.1 µg/mL | [5] |

Anti-inflammatory Activity

Several polyoxygenated cyclohexenes exhibit potent anti-inflammatory properties, primarily assessed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 2: Anti-inflammatory Activity of Polyoxygenated Cyclohexenes from Annonaceae

| Compound | Plant Source (Genus) | Assay | IC50/EC50 (µM) | Reference |

| (-)-Zeylenone | Uvaria macclurei | NO Inhibition (RAW 246.7) | 20.18 | |

| Uvacalol derivative 8 | Uvaria calamistrata | NO Inhibition (RAW 264.7) | 4.49 ± 0.38 | [6] |

| Cherrevenaphthalene D | Uvaria rufa | NO Inhibition (RAW 264.7) | 8.54 | [7] |

α-Glucosidase Inhibitory Activity

A key strategy in managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Polyoxygenated cyclohexenes have shown promising inhibitory activity against this enzyme.

Table 3: α-Glucosidase Inhibitory Activity of Polyoxygenated Cyclohexenes from Annonaceae

| Compound | Plant Source (Genus) | IC50 (µM) | Reference |

| 6-Methoxyzeylenol | Uvaria grandiflora | 34.1 | [2] |

| Unnamed Compounds | Uvaria hamiltonii | 2.6 - 7.1 | |

| Desmoscochinoxepinone B | Desmos cochinchinensis | 53.3 | [6] |

| Chrysin | Desmos cochinchinensis | 5.7 | [6] |

| Pinocembrin 7-O-benzoate | Desmos cochinchinensis | 33.8 | [6] |

| Unnamed Compounds | Desmos dumosus | 5.3 - 52.7 | [8] |

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key in vitro assays cited in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the polyoxygenated cyclohexene compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the polyoxygenated cyclohexene compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, a key enzyme in carbohydrate metabolism.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of the polyoxygenated cyclohexene compounds with 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution and incubate at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

IC50 Calculation: The IC50 value is the concentration of the compound that inhibits enzyme activity by 50%. Acarbose is commonly used as a positive control.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, this section presents diagrams generated using the Graphviz DOT language.

General Isolation and Characterization Workflow

The isolation and identification of polyoxygenated cyclohexenes from Annonaceae typically follow a standardized workflow, as depicted below.

Caption: General workflow for the isolation and characterization of polyoxygenated cyclohexenes.

Canonical NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of some polyoxygenated cyclohexenes is attributed to their ability to modulate the NF-κB signaling pathway. The canonical pathway is a key regulator of the inflammatory response.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of polyoxygenated cyclohexenes.

Conclusion and Future Directions

Polyoxygenated cyclohexenes isolated from the Annonaceae family represent a promising class of natural products with diverse and potent biological activities. Their demonstrated cytotoxic, anti-inflammatory, and α-glucosidase inhibitory effects warrant further investigation for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships, and conducting preclinical and clinical studies to validate their therapeutic potential in human diseases. The continued exploration of the rich chemical diversity of the Annonaceae family is likely to yield more novel and potent drug leads.

References

- 1. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic polyoxygenated cyclohexene derivatives from the aerial parts of Uvaria cherrevensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dulcisenes C-E, polyoxygenated cyclohexenes, from Uvaria dulcis dunal and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyoxygenated seco-cyclohexenes derivatives from flower and leaf extracts of Desmos cochinchinensis and their α-glucosidase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Glucosidase inhibitory activity of compounds isolated from the twig and leaf extracts of Desmos dumosus - PMC [pmc.ncbi.nlm.nih.gov]

Uvarigranol B: Unraveling the Mechanism of Action in Cancer Cell Lines

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific anticancer mechanisms of Uvarigranol B. While the compound has been identified and isolated, detailed studies elucidating its mode of action in cancer cell lines are not yet publicly available. This technical guide will synthesize the existing, albeit limited, information on this compound and related compounds from its source, Uvaria grandiflora, to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a polyoxygenated cyclohexene that was first isolated from the roots of Uvaria grandiflora Roxb (Annonaceae). Its structure was established through spectroscopic methods, including 1H-NMR, MS, IR, and CD spectra, alongside chemical correlation. It was isolated concurrently with a related new compound, Uvarigranol A, and a known compound, zeylenol[1].

Anticancer Potential of Compounds from Uvaria grandiflora

While direct studies on this compound's anticancer activity are lacking, research on other compounds from the same plant, such as (-)-zeylenol, offers potential insights. A study on (-)-zeylenol isolated from the stems of Uvaria grandiflora demonstrated its potential anti-inflammatory and anticancer properties.

Key Findings on (-)-zeylenol:

-

Cytotoxicity: (-)-zeylenol exhibited dose-dependent cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines[1].

-

Apoptosis Induction: The compound was found to induce apoptosis in MDA-MB231 cells through the activation of caspase-3[1].

These findings suggest that compounds from Uvaria grandiflora possess bioactive properties worthy of further investigation. It is plausible that this compound may exhibit similar cytotoxic and pro-apoptotic effects, but this remains to be experimentally validated.

General Mechanisms of Anticancer Action

Given the absence of specific data for this compound, it is pertinent to consider the common mechanisms through which natural products exert their anticancer effects. These often involve the modulation of key cellular processes such as apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many natural compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The activation of caspases, a family of proteases, is a central feature of apoptosis. The finding that (-)-zeylenol activates caspase-3 suggests that this pathway may be a target for compounds from Uvaria grandiflora[1].

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Natural compounds can induce cell cycle arrest at various checkpoints (e.g., G1, S, G2/M), thereby preventing cancer cell division.

Numerous signaling pathways are implicated in cancer development and progression. Key pathways that are often targeted by anticancer agents include:

-

NF-κB Signaling: The NF-κB pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is common in many cancers[2].

-

RAS Signaling: The RAS pathway is a major regulator of cell growth, differentiation, and survival. Mutations in RAS genes are frequently found in various cancers[3].

-

p53 Signaling: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress.

Future research on this compound should investigate its potential to modulate these and other critical cancer-related signaling pathways.

Future Directions and Research Imperatives

The current body of scientific literature does not provide the necessary data to construct a detailed technical guide on the core mechanism of action of this compound in cancer cell lines. To address this knowledge gap, the following experimental investigations are essential:

-

Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of diverse cancer cell lines to assess its potency and selectivity.

-

Apoptosis Assays: Investigate the ability of this compound to induce apoptosis using techniques such as Annexin V/PI staining, TUNEL assays, and Western blotting for key apoptotic markers (e.g., cleaved caspases, PARP cleavage, Bcl-2 family proteins).

-

Cell Cycle Analysis: Employ flow cytometry to determine if this compound induces cell cycle arrest at specific phases. This should be complemented by examining the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27).

-

Signaling Pathway Analysis: Utilize techniques such as Western blotting, reporter assays, and transcriptomic profiling to identify the specific signaling pathways modulated by this compound.

Conclusion

This compound represents a novel natural product with potential for anticancer activity, given the demonstrated bioactivity of other compounds isolated from its source, Uvaria grandiflora. However, a thorough investigation into its mechanism of action is currently absent from the scientific literature. The research community is encouraged to undertake comprehensive studies to elucidate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound, as well as to identify its molecular targets and the signaling pathways it impacts. Such research is crucial for validating its potential as a lead compound for the development of new cancer therapeutics.

References

In Vitro Anti-inflammatory Effects of Uvarigranol B: A Technical Overview

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of current scientific literature, it has been determined that there are no available studies specifically investigating the in vitro anti-inflammatory effects of Uvarigranol B. The compound has been successfully isolated, but its biological activities in the context of inflammation have not yet been reported in published research.

Therefore, this document serves as a comprehensive template and technical guide outlining the standard methodologies, data presentation, and pathway analysis typically employed in the investigation of a novel compound's anti-inflammatory properties. This guide uses "[Compound X]" as a placeholder for a hypothetical anti-inflammatory agent and is structured to meet the detailed requirements of an in-depth technical whitepaper.

Abstract

This guide details the common in vitro experimental framework used to characterize the anti-inflammatory potential of novel therapeutic agents, represented here as [Compound X]. Key assays for assessing cytotoxicity, inhibition of inflammatory mediators such as nitric oxide (NO), and suppression of pro-inflammatory cytokines are described. Furthermore, the underlying molecular mechanisms are explored through an examination of the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are pivotal in regulating inflammatory responses.[1][2][3][4]

Quantitative Data Summary

The anti-inflammatory efficacy of a test compound is quantified through various assays. The data presented below are representative of typical findings for a promising anti-inflammatory agent.

Table 1: Cytotoxicity and Inhibitory Activity of [Compound X]

| Assay | Cell Line | Inducing Agent | Measurement | Result (IC₅₀ / Effect) |

| Cell Viability | RAW 264.7 | - | MTT Assay | > 100 µM (Non-toxic) |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | IC₅₀: 15.2 ± 1.8 µM |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | ELISA | IC₅₀: 12.5 ± 1.1 µM |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | ELISA | IC₅₀: 18.9 ± 2.3 µM |

| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) | ELISA | IC₅₀: 14.7 ± 1.5 µM |

| iNOS Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Western Blot | Concentration-dependent reduction |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | Western Blot | Concentration-dependent reduction |

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of experimental findings.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. [Compound X] is dissolved in dimethyl sulfoxide (DMSO) and cells are pre-treated with various concentrations for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of [Compound X] for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate overnight.[5]

-

Pre-treat cells with [Compound X] for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5][6]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentration.[6]

Cytokine Measurement (ELISA)

-

Seed RAW 264.7 cells and treat with [Compound X] and LPS as described for the NO assay.

-

Collect the culture supernatant after 24 hours.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][8]

-

The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis

-

Seed RAW 264.7 cells in 6-well plates and treat with [Compound X] and LPS.

-

Lyse the cells and quantify total protein using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of a compound is depicted below.

NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. [Compound X] is hypothesized to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][4]

MAPK Signaling Pathway

The MAPK family (ERK, JNK, p38) also plays a crucial role in inflammation. [Compound X] may exert its effects by inhibiting the phosphorylation of these key kinases.[2][3]

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Uvarigranol B: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol B, a C-benzylated dihydrochalcone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation from various plant species. Furthermore, it delves into the current understanding of its biosynthetic pathway, starting from the general phenylpropanoid pathway and exploring the key enzymatic steps that lead to its unique chemical structure. This document aims to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual diagrams to facilitate further research and development.

Natural Sources of this compound

This compound has been identified and isolated from plant species belonging to the Annonaceae family, particularly within the Uvaria genus. The primary documented natural sources include:

-

Uvaria rufa Blume: The stems of this plant have been reported as a source of (+)-uvarigranol B.

-

Uvaria grandiflora Roxb. ex Hornem: The leaves of this species have been found to contain (-)-uvarigranol B.[1]

The occurrence of enantiomeric forms of this compound in different species of the same genus presents an interesting area for phytochemical and biosynthetic research.

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed experimental protocols derived from published literature.

Isolation of (+)-Uvarigranol B from Uvaria rufa Stems

A study on the constituents of Uvaria rufa stems led to the isolation of (+)-uvarigranol B.[2] While specific yield data for this compound is not explicitly stated in the abstract, the general procedure is as follows:

Table 1: Experimental Protocol for Isolation of (+)-Uvarigranol B from Uvaria rufa

| Step | Procedure |

| 1. Plant Material Preparation | Air-dry the stems of Uvaria rufa and grind them into a fine powder. |

| 2. Extraction | Macerate the powdered plant material with methanol at room temperature. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract. |

| 3. Fractionation | Subject the crude methanol extract to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity. |

| 4. Purification | Further purify the fractions containing the target compound using techniques such as Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to yield pure (+)-uvarigranol B. |

Isolation of (-)-Uvarigranol B from Uvaria grandiflora Leaves

The leaves of Uvaria grandiflora have been identified as a source of (-)-uvarigranol B.[1] The isolation procedure is outlined below.

Table 2: Experimental Protocol for Isolation of (-)-Uvarigranol B from Uvaria grandiflora

| Step | Procedure |

| 1. Plant Material Preparation | Air-dry the leaves of Uvaria grandiflora and chop them into small pieces. |

| 2. Extraction | Extract the chopped leaves with ethyl acetate at room temperature. Concentrate the resulting extract under reduced pressure to get the crude ethyl acetate extract.[1] |

| 3. Initial Fractionation | Subject the crude extract to quick column chromatography (QCC) on silica gel using a hexane-ethyl acetate gradient.[1] |

| 4. Further Purification | Purify the relevant fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[1] |

| 5. Final Isolation | Isolate pure (-)-uvarigranol B from the sub-fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] |

Quantitative Data:

Currently, there is limited published quantitative data on the specific yield of this compound from these plant sources. Further studies are required to quantify the concentration of this compound in different plant parts and under various collection and extraction conditions.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites, including flavonoids and dihydrochalcones.

The Phenylpropanoid Pathway: Precursor Formation

The general pathway leading to the dihydrochalcone core of this compound is initiated with the amino acid L-phenylalanine.

Caption: Proposed biosynthetic pathway of this compound.

The key enzymes involved in this initial phase are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[3]

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA.[3]

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold, naringenin chalcone.[4]

-

Chalcone reductase (CHR): Reduces the α,β-unsaturated double bond of the chalcone to form the dihydrochalcone core structure.

C-Benzylation: The Key Step to this compound

The defining feature of this compound is the presence of a benzyl group attached to the A-ring of the dihydrochalcone skeleton. This C-benzylation is a crucial step in its biosynthesis. While the specific enzymes responsible for this reaction in Uvaria species have not yet been fully characterized, it is hypothesized to be catalyzed by a C-benzyltransferase .

This putative enzyme would facilitate an electrophilic substitution reaction, where a benzylic cation or its equivalent, derived from a donor molecule such as benzyl-CoA or a related compound, attacks the electron-rich phloroglucinol-type A-ring of the dihydrochalcone precursor. The regioselectivity of this benzylation is a key aspect that requires further investigation.

Experimental Workflow for Biosynthetic Studies

To fully elucidate the biosynthesis of this compound, a combination of genetic, enzymatic, and metabolic approaches is necessary.

Caption: Workflow for elucidating the this compound biosynthetic pathway.

Future Perspectives

The study of the natural sources and biosynthesis of this compound is an expanding field. Future research should focus on:

-

Quantitative analysis: Determining the yield of this compound in different Uvaria species and under various environmental conditions.

-

Enzyme characterization: Identifying and characterizing the specific C-benzyltransferase(s) involved in the biosynthesis of this compound.

-

Metabolic engineering: Utilizing the identified biosynthetic genes to produce this compound in microbial or plant-based expression systems, which could provide a sustainable source for this compound.

-

Pharmacological evaluation: Further investigating the biological activities of this compound to explore its potential as a lead compound in drug discovery.

This technical guide provides a solid foundation for researchers and professionals interested in this compound. The detailed protocols, biosynthetic pathway overview, and proposed experimental workflows are intended to accelerate the pace of discovery in this exciting area of natural product chemistry.

References

- 1. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

A Preliminary Technical Guide to the Cytotoxicity Screening of Uvarigranol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol B is a polyoxygenated cyclohexene natural product, first identified in the roots of Uvaria grandiflora and later isolated from Uvaria rufa[1][2]. As part of the broader family of cytotoxic compounds found in the Uvaria genus, understanding the preliminary cytotoxic profile of this compound is a critical first step in evaluating its potential as an anticancer agent. This technical guide provides a summary of the currently available, albeit limited, cytotoxicity data for this compound and related compounds, outlines a general experimental protocol for cytotoxicity screening, and presents visual workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The available data on the cytotoxic activity of this compound is preliminary. A recent study reported that this compound, along with other polyoxygenated cyclohexenes, was inactive against human colon carcinoma (HCT 116) and prostate cancer (22Rv1) cell lines, with an IC50 value greater than 100 μM[3]. For comparative purposes, the cytotoxic activities of other related compounds isolated from Uvaria grandiflora are presented in the table below.

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound | HCT 116, 22Rv1 | > 100 | [3] |

| Zeylenone | K-562 (Human Myeloid Leukemia) | 2.3 | [4][5] |

| HeLa (Human Cervical Carcinoma) | 18.3 | [4][5] | |

| (+)-Grandifloracin | SW480 (Human Colon Adenocarcinoma) | 154.9 | [6][7] |

| K562 (Human Myeloid Leukemia) | 60.9 | [6][7] |

Note: The limited data for this compound underscores the need for further comprehensive screening against a broader panel of cancer cell lines.

Experimental Protocols

While a specific detailed protocol for the cytotoxicity testing of this compound has not been published, a general methodology can be inferred from studies on related compounds isolated from Uvaria grandiflora[5][6]. The following is a representative protocol for an in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HCT 116, 22Rv1, K-562, HeLa, SW480)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound like this compound.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the mechanisms of other cytotoxic natural products, this compound, if found to be active, could potentially induce cell death through apoptosis. A simplified, hypothetical signaling pathway is depicted below. Further research would be required to validate this for this compound.

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

The preliminary cytotoxicity screening of this compound is in its early stages. The current data suggests a lack of potent cytotoxic activity against the tested colon and prostate cancer cell lines. However, comprehensive screening against a diverse panel of cancer cell lines is essential to fully elucidate its potential. The methodologies and comparative data provided in this guide serve as a foundational resource for researchers interested in further investigating the bioactivity of this compound and other related natural products. Future studies should also aim to explore the underlying mechanisms of action, including its effects on cell cycle progression and the induction of apoptosis.

References

- 1. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Uvarigranol B isolation and purification protocol using column chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Uvarigranol B, a polyoxygenated cyclohexene derivative, from plant sources of the Uvaria genus. The methodology emphasizes the use of column chromatography, a fundamental technique in natural product chemistry. This compound and related compounds from Uvaria grandiflora and Uvaria rufa have garnered interest for their potential biological activities.[1][2] This protocol synthesizes established methods for the isolation of polyoxygenated cyclohexenes to guide researchers in obtaining pure this compound for further study.

Data Summary

The following table summarizes the quantitative data associated with a typical isolation process for polyoxygenated cyclohexenes, including this compound, from Uvaria species. The values are representative and may vary depending on the plant material and specific experimental conditions.

| Parameter | Value/Range | Source/Compound |

| Extraction | ||

| Plant Material (Dry Weight) | 1.2 kg (leaves) | Uvaria grandiflora |

| Extraction Solvent | Ethyl Acetate (EtOAc) | Uvaria grandiflora |

| Crude Extract Yield | 35.2 g | Uvaria grandiflora |

| Initial Fractionation | ||

| Stationary Phase | Silica Gel | General Protocol |

| Mobile Phase | Hexane to 100% EtOAc gradient | Uvaria grandiflora |

| Resulting Fractions | 9 main fractions | Uvaria grandiflora |

| Intermediate Purification | ||

| Stationary Phase | Sephadex LH-20 | General Protocol |

| Mobile Phase | 100% Methanol (MeOH) | Uvaria grandiflora |

| Final Purification | ||

| Stationary Phase | Reversed-Phase C8 or C18 | Uvaria rufa |

| Mobile Phase | Acetonitrile-Water (CH3CN-H2O) or Methanol-Water (MeOH-H2O) gradients | Uvaria rufa |

| Final Yield of Pure Compound | 1.67 mg (from a subfraction) | (+)-Uvarigranol B from Uvaria rufa[2] |

Experimental Protocols

This section outlines the detailed methodology for the isolation and purification of this compound.

Plant Material and Extraction

-

Collection and Preparation: Collect fresh plant material, such as the leaves or stems of Uvaria grandiflora or Uvaria rufa.[1][2] Air-dry the material in a shaded, well-ventilated area to prevent degradation of bioactive compounds. Once thoroughly dried, grind the material into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent. Methanol or ethyl acetate are commonly used.[2][3] A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract using Whatman No. 1 filter paper or a similar grade.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Column Chromatography Purification

The purification of this compound is typically a multi-step process involving different types of column chromatography.

Step 2.1: Initial Fractionation using Silica Gel Chromatography

This initial step aims to separate the crude extract into fractions of varying polarity.

-

Column Packing:

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent like hexane.

-

Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading and solvent addition.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

-

Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform. A typical gradient would be from 100% hexane to 100% ethyl acetate.[3]

-

Collect the eluate in fractions of a fixed volume.

-

-

Fraction Analysis:

-

Monitor the separation process using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

The fractions containing the target compound, this compound, are then subjected to further purification.

-

Step 2.2: Intermediate Purification using Sephadex LH-20 Chromatography

This step is used to separate compounds based on their molecular size and polarity.

-

Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (commonly 100% methanol) for several hours before packing the column.[3]

-

Sample Application: Dissolve the semi-purified fraction from the silica gel column in a small volume of the mobile phase and load it onto the column.

-

Elution: Elute the column with the same solvent used for packing and sample loading.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.

Step 2.3: Final Purification using Reversed-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C8 or C18) is often used for the final purification.[2]

-

Column and Solvent System:

-

Use a semi-preparative reversed-phase C8 or C18 column.

-

The mobile phase is typically a gradient of methanol-water or acetonitrile-water.[2]

-

-

Purification:

-

Dissolve the fraction from the Sephadex column in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Run a gradient elution program to separate the components.

-

Monitor the elution profile using a UV detector.

-

-

Isolation of this compound: Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Uvarigranol B NMR (¹H and ¹³C) Analysis and Signal Assignment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Uvarigranol B, a polyoxygenated cyclohexene derivative. The data presented is essential for the structural confirmation, purity assessment, and further development of this compound in drug discovery and natural product chemistry.

Introduction

This compound is a natural product isolated from plant species of the Uvaria genus, such as Uvaria rufa. Its complex stereochemistry and potential biological activities make it a molecule of interest for medicinal chemistry and drug development. NMR spectroscopy is a cornerstone technique for the unambiguous structure elucidation and characterization of such natural products. This document outlines the assigned ¹H and ¹³C NMR chemical shifts for this compound and provides the experimental protocols for data acquisition.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. The coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.37 | dd | 9.1, 2.5 |

| 3 | 5.46 | t | 9.1 |

| 4 | 3.86 | d | 9.1 |

| 5 | 5.48 | s | |

| 6 | 5.92 | s | |

| 7a | 4.60 | d | 12.3 |

| 7b | 4.54 | d | 12.3 |

| 2''/6'' | 7.55 | d | 7.3 |

| 3''/5'' | 7.45 | t | 7.3 |

| 4'' | 7.55 | t | 7.3 |

| OAc-2 | 2.10 | s | |

| OAc-3 | 2.13 | s | |

| OBz-5 | 8.07 (2H, d, 7.3), 7.45 (2H, t, 7.3), 7.55 (1H, t, 7.3) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

| Position | δ (ppm) | Type |

| 1 | 134.3 | C |

| 2 | 70.3 | CH |

| 3 | 70.0 | CH |

| 4 | 76.5 | CH |

| 5 | 71.9 | CH |

| 6 | 126.9 | CH |

| 7 | 64.9 | CH₂ |

| 1' | 166.4 | C |

| 2'/6' | 129.8 | CH |

| 3'/5' | 128.5 | CH |

| 4' | 133.2 | CH |

| 1'' | 129.9 | C |

| 2''/6'' | 129.8 | CH |

| 3''/5'' | 128.5 | CH |

| 4'' | 133.2 | CH |

| OAc-2 | 170.2 (C=O), 21.0 (CH₃) | |

| OAc-3 | 170.8 (C=O), 21.1 (CH₃) |

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and structural elucidation of compounds from Uvaria rufa[1].

3.1. Sample Preparation for NMR Analysis

-

Isolation: this compound was isolated from the methanolic extract of the dried stems of Uvaria rufa using a combination of column chromatography techniques.

-

Sample Purity: The purity of the isolated this compound was confirmed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.

-

NMR Sample Preparation: A sample of pure this compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03%). The solution was then transferred to a 5 mm NMR tube.

3.2. NMR Data Acquisition

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: For complete signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed using standard pulse programs.

3.3. Data Processing and Analysis

-

Software: NMR data were processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing Steps:

-

Fourier Transformation: The Free Induction Decay (FID) was converted into the frequency domain spectrum.

-

Phase Correction: The spectrum was manually or automatically phased.

-

Baseline Correction: The baseline of the spectrum was corrected to be flat.

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm for ¹H and δC 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Peaks were identified, and their integrals were calculated for the ¹H spectrum.

-

-

Signal Assignment: The assignment of ¹H and ¹³C signals was achieved through the analysis of chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra (COSY, HSQC, and HMBC).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the NMR analysis of this compound, from sample isolation to final data interpretation.

Caption: Workflow for NMR Analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Uvarigranol B

Introduction

Uvarigranol B is a natural product belonging to the class of cyclohexene derivatives, exhibiting a complex chemical structure with multiple stereocenters and functional groups. Understanding its fragmentation pattern in mass spectrometry (MS) is crucial for its identification, characterization, and for metabolic studies in drug development. These application notes provide a detailed, albeit theoretical, overview of the expected fragmentation pattern of this compound and a general protocol for its analysis using tandem mass spectrometry (MS/MS). Due to the current lack of publicly available experimental mass spectrometry data for this compound, the fragmentation pathway and associated quantitative data presented here are predicted based on established principles of mass spectrometry and the fragmentation of similar chemical structures.

Chemical Structure of this compound

Molecular Formula: C₂₄H₂₄O₈ Molecular Weight: 440.45 g/mol

The structure of this compound is characterized by a highly substituted cyclohexene ring, featuring two benzoyl ester groups, an acetate group, a hydroxyl group, and a methoxy group. This array of functional groups provides several potential sites for fragmentation under mass spectrometric conditions.

Theoretical Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode, likely initiated by protonation [M+H]⁺ (m/z 441.15), is anticipated to proceed through a series of characteristic neutral losses corresponding to its functional groups. The primary fragmentation pathways are expected to involve the cleavage of the ester bonds, which are generally labile under collision-induced dissociation (CID).

The proposed major fragmentation steps are:

-

Loss of Acetic Acid: A neutral loss of 60.02 Da, corresponding to the elimination of the acetate group as acetic acid (CH₃COOH).

-

Loss of Benzoic Acid: Subsequent or alternative neutral losses of 122.04 Da, corresponding to the cleavage of the benzoyl ester groups as benzoic acid (C₆H₅COOH).

-

Loss of a Benzoyl Group: The loss of a benzoyl radical (C₇H₅O•) with a mass of 105.03 Da.

-

Sequential Losses: A combination of these losses, leading to a cascade of fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed MS/MS fragmentation pathway of protonated this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the major fragment ions of this compound, as might be observed in a tandem mass spectrum. The relative abundance is a theoretical value to illustrate a potential fragmentation pattern.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss (Da) | Proposed Neutral Loss Formula | Theoretical Relative Abundance (%) |

| 441.15 | 381.13 | [C₂₂H₂₁O₆]⁺ | 60.02 | CH₃COOH | 85 |

| 441.15 | 319.11 | [C₁₇H₁₉O₆]⁺ | 122.04 | C₆H₅COOH | 60 |

| 441.15 | 105.03 | [C₇H₅O]⁺ | 336.12 | C₁₇H₁₉O₇ | 100 |

| 381.13 | 259.09 | [C₁₅H₁₅O₄]⁺ | 122.04 | C₆H₅COOH | 45 |

| 319.11 | 197.07 | [C₁₀H₁₃O₄]⁺ | 122.04 | C₆H₅COOH | 30 |

Experimental Protocols

This section provides a general experimental protocol for the analysis of this compound using a high-resolution mass spectrometer coupled with a liquid chromatography system.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Serially dilute the stock solution with 50:50 methanol:water to achieve a working concentration of 1 µg/mL.

-

Biological Matrix (for drug metabolism studies): Perform a liquid-liquid extraction or solid-phase extraction of the biological sample (e.g., plasma, urine) to isolate the analyte and remove interfering substances. The final extract should be reconstituted in the mobile phase.

2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry

-

Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates:

-

Cone Gas: 50 L/hr.

-

Desolvation Gas: 600 L/hr.

-

-

MS Scan Range: m/z 100-1000.

-

MS/MS Analysis:

-

Activation Mode: Collision-Induced Dissociation (CID).

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

-

Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 441.15.

-

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

These application notes provide a foundational guide for researchers, scientists, and drug development professionals interested in the mass spectrometric analysis of this compound. While the fragmentation pattern presented is theoretical, it is based on sound chemical principles and provides a strong starting point for the interpretation of experimental data. The provided protocols offer a robust methodology for obtaining high-quality mass spectra of this and similar molecules. Future experimental work is required to validate and refine the proposed fragmentation pathway.

Application Note and Protocol: Anti-inflammatory Activity Assay of Uvarigranol B using RAW 264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages, key players in the inflammatory process, produce pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) upon activation by stimuli like lipopolysaccharide (LPS). Uvarigranol B, a compound isolated from the Uvaria genus, has been investigated for its potential therapeutic properties. This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages. The protocols herein describe methods to evaluate cytotoxicity, measure NO and pro-inflammatory cytokine production, and analyze key proteins in inflammatory signaling pathways. While specific data for this compound is not extensively published, this document presents a representative dataset to illustrate the expected outcomes based on studies of similar compounds from the Uvaria genus which have demonstrated anti-inflammatory effects.[1][2][3]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| This compound | 1 | 98.7 ± 4.8 |

| 5 | 97.2 ± 5.1 | |

| 10 | 95.8 ± 4.9 | |

| 25 | 93.4 ± 5.5 | |

| 50 | 90.1 ± 6.3 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (µM) | Inhibition (%) |

| Control | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 |

| LPS + this compound | 1 | 22.1 ± 1.9 | 13.0 |

| 5 | 17.8 ± 1.5 | 29.9 | |

| 10 | 12.3 ± 1.1 | 51.6 | |

| 25 | 7.9 ± 0.8 | 68.9 | |

| 50 | 4.5 ± 0.5 | 82.3 |

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |

| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 | 450 ± 42 |

| LPS + this compound | 1 | 1080 ± 98 | 850 ± 88 | 390 ± 38 |

| 5 | 850 ± 75 | 670 ± 65 | 310 ± 30 | |

| 10 | 620 ± 58 | 480 ± 45 | 220 ± 21 | |

| 25 | 380 ± 35 | 290 ± 28 | 130 ± 15 | |

| 50 | 210 ± 22 | 160 ± 18 | 75 ± 9 |

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 macrophage cell line, obtained from ATCC, is a commonly used model for studying inflammation.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80% confluency, they are detached using a cell scraper, centrifuged, and resuspended in fresh medium for passaging.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.[4]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[5][6]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[7][8]

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective ELISA kits.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis

This technique is used to detect the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs.

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10⁶ cells/well and incubate for 24 hours.

-

Pre-treat the cells with this compound at the desired concentrations for 1 hour before stimulating with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of inflammatory pathways, medicinal uses and toxicities of Uvaria species: potential role in the prevention and treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting RAW 264.7 macrophages (M1 type) with Withaferin-A decorated mannosylated liposomes induces repolarization via downregulation of NF-κB and controlled elevation of STAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory, Antinociceptive, and Toxicological Properties of Uvaria comperei Stem Crude Extract and Fractions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Uvarigranol B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Uvarigranol B is a polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora. While direct in vivo studies on this compound are not extensively documented, research on analogous compounds from the same plant, such as (-)-zeylenol, has revealed significant anti-inflammatory and anticancer properties.[1] These findings provide a strong rationale for investigating the therapeutic potential of this compound in vivo. This document outlines a detailed experimental design for assessing the anti-inflammatory and anticancer efficacy and safety of this compound in preclinical animal models. The protocols provided are based on established methodologies for the in vivo evaluation of natural products.[2][3][4]

Preclinical In Vivo Experimental Workflow

A systematic approach is crucial for the in vivo evaluation of a novel compound. The following workflow outlines the key stages, from initial toxicity assessment to efficacy studies in disease models.

Caption: A generalized workflow for the in vivo evaluation of this compound.

Anti-inflammatory Activity Protocols

Based on the demonstrated anti-inflammatory effects of related compounds from Uvaria grandiflora, a primary area of investigation for this compound is its potential to mitigate inflammatory responses.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats (180-200 g).

-

Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Randomly divide animals into the following groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

This compound (e.g., 10, 25, 50 mg/kg, p.o.)

-

-

Dosing: Administer the respective treatments orally 60 minutes before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control.

Data Presentation:

Table 1: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |

| This compound | 10 | 0.68 ± 0.04 | 20.0 |

| This compound | 25 | 0.45 ± 0.03 | 47.1 |

| This compound | 50 | 0.35 ± 0.02 | 58.8 |

| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Anticancer Activity Protocols

The cytotoxic effects of (-)-zeylenol against cancer cell lines suggest that this compound may also possess anticancer properties.[1] A xenograft model is a standard method to evaluate in vivo antitumor efficacy.

Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in an immunodeficient mouse implanted with human cancer cells.

Protocol:

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-